(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 394735-65-0
VCID: VC2557130
InChI: InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

CAS No.: 394735-65-0

Cat. No.: VC2557130

Molecular Formula: C13H21F2NO4

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid - 394735-65-0

Specification

CAS No. 394735-65-0
Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
IUPAC Name (2S)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
Standard InChI Key JALIUBZVGPQDJB-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is an organic compound with a distinct stereochemical configuration. The compound features a chiral center with an S-configuration at the alpha-carbon position, a carboxylic acid group, and a protected amino group. The 4,4-difluorocyclohexyl substituent contributes to its unique chemical properties and potential applications in pharmaceutical development.

Basic Identification Data

The compound is uniquely identified through several standardized nomenclature systems and identifiers as shown in the following table:

ParameterValue
CAS Number394735-65-0
Molecular FormulaC₁₃H₂₁F₂NO₄
Molecular Weight293.31 g/mol
PubChem CID58605691

The compound was first registered in chemical databases on August 19, 2012, with its most recent database update recorded as April 5, 2025 . This information is crucial for researchers seeking to identify and access this material for scientific investigations.

Synonyms and Alternative Nomenclature

The compound is known by multiple systematic and alternative names in scientific literature, which include:

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetic acid

  • (2S)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

  • (alphaS)-alpha-[[tert-Butyloxycarbonyl]amino]-4,4-difluoro-cyclohexaneacetic acid

  • Cyclohexaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-, (alphaS)-

The availability of multiple systematic names facilitates cross-referencing across different chemical databases and literature sources, ensuring comprehensive access to information about this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is essential for its proper handling, storage, and application in research settings.

Fundamental Physical Properties

The compound exhibits the following predicted physical properties:

PropertyValueDetermination Method
Physical StateSolidExperimental
Boiling Point410.7 ± 25.0 °CPredicted
Density1.21 ± 0.1 g/cm³Predicted
pKa3.94 ± 0.10Predicted

These physical properties provide important parameters for laboratory handling and experimental design involving this compound .

Solubility and Solution Preparation

Efficient solution preparation is critical for research applications. The compound requires specific solvents for optimal dissolution, though detailed solubility data is limited in the available literature. Research laboratories typically prepare stock solutions according to experimental requirements, with recommended concentrations provided in the following table:

Desired ConcentrationAmount of Compound Required for Specific Volumes
1 mg
1 mM3.4094 mL
5 mM0.6819 mL
10 mM0.3409 mL

This table provides practical guidance for researchers preparing solutions of varying concentrations for experimental purposes .

Research Applications and Significance

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid serves primarily as a research tool and building block in organic synthesis.

Structural Significance

The structural features of this compound contribute to its research value:

  • The tert-butoxycarbonyl (Boc) group provides temporary protection of the amino function, allowing selective chemical modifications

  • The 4,4-difluorocyclohexyl group introduces unique electronic and steric properties

  • The defined S-stereochemistry ensures specific spatial orientation important for biological activity and molecular recognition

These structural elements make the compound useful for researching the effects of fluorination and stereochemistry on biological activity.

Practical Considerations for Laboratory Use

Researchers working with (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid should consider several practical aspects to ensure successful experimental outcomes.

Quality Control Parameters

The compound should meet specific quality standards for research applications:

Quality ParameterSpecification
Purity>95.00%
DocumentationCertificate of Analysis (COA)
SafetySafety Data Sheet (SDS)

These quality parameters ensure reproducible experimental results and compliance with laboratory safety standards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator